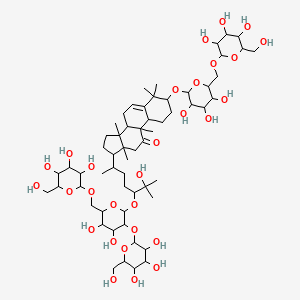

![molecular formula C17H26N8O5 B1255007 (2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1255007.png)

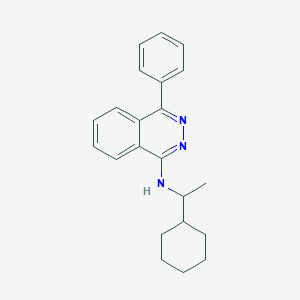

(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

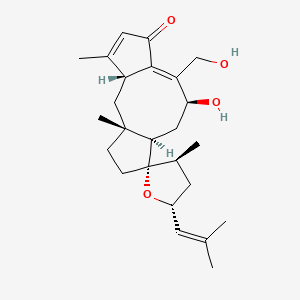

Blasticidin S is a nucleoside analogue antibiotic that was first described by Japanese researchers in the 1950s. It is produced by the bacterium Streptomyces griseochromogenes and is widely used in biological research for selecting genetically manipulated cells. Blasticidin S disrupts protein translation in both prokaryotic and eukaryotic cells, making it effective against human cells, fungi, and bacteria .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Blasticidin S wird durch eine Reihe von biochemischen Reaktionen synthetisiert. Der erste Schritt beinhaltet die Kombination von Uridindiphosphatglucuronsäure mit Cytosin zur Bildung von Cytosylglucuronsäure. Dieser Zwischenstoff wird dann weiter modifiziert, um Blasticidin S zu produzieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von Blasticidin S beinhaltet Fermentationsprozesse unter Verwendung von Streptomyces griseochromogenes. Das Bakterium wird in einem nährstoffreichen Medium kultiviert, und Blasticidin S wird aus der Kulturbrühe extrahiert und gereinigt. Der Reinigungsprozess beinhaltet typischerweise Kationenaustauschchromatographie und Kristallisation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Blasticidin S unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Blasticidin S kann zu Deaminohydroxyblasticidin S oxidiert werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Blasticidin S modifizieren.

Substitution: Substitutionsreaktionen können an den Amino- und Hydroxylgruppen von Blasticidin S auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Acylchloride und Alkylhalogenide.

Hauptprodukte:

Deaminohydroxyblasticidin S: Durch Oxidation gebildet.

Verschiedene substituierte Derivate: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Blasticidin S hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung von Proteinbiosynthese- und Translationsmechanismen verwendet.

Biologie: In der Zellkultur eingesetzt, um gentechnisch veränderte Zellen auszuwählen und zu erhalten, die Blasticidin-Resistenzgene exprimieren.

Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung von Pilz- und bakteriellen Infektionen.

Industrie: In der landwirtschaftlichen Forschung eingesetzt, um Reisbrandkrankheit zu bekämpfen, die durch den Pilz Piricularia oryzae verursacht wird

5. Wirkmechanismus

Blasticidin S hemmt die Proteinbiosynthese, indem es an das Peptidyltransferase-Zentrum der großen ribosomalen Untereinheit bindet. Diese Bindung stört den Beendigungsschritt der Translation und die Peptidbindungsbildung und verhindert die Produktion neuer Proteine. Blasticidin S konkurriert mit Puromycin, was auf eine sehr ähnliche Bindungsstelle hindeutet .

Wirkmechanismus

Blasticidin S inhibits protein synthesis by binding to the peptidyl transferase center of the large ribosomal subunit. This binding interferes with the termination step of translation and peptide bond formation, preventing the production of new proteins. Blasticidin S is competitive with puromycin, suggesting a highly similar binding site .

Vergleich Mit ähnlichen Verbindungen

Blasticidin S ist unter den Nukleosid-Antibiotika aufgrund seines spezifischen Wirkmechanismus und seiner breiten Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

Puromycin: Hemmt ebenfalls die Proteinbiosynthese, bindet aber an eine andere Stelle am Ribosom.

Anisomycin: Hemmt die Peptidbindungsbildung, zielt aber auf die A-Stelle im Peptidyltransferase-Zentrum ab.

Cordycepin: Ein weiteres Nukleosid-Antibiotikum mit einem anderen Strukturmotiv und Wirkmechanismus

Blasticidin S zeichnet sich durch seine Fähigkeit aus, sowohl prokaryotische als auch eukaryotische Proteinbiosynthese zu hemmen, was es zu einem wertvollen Werkzeug in verschiedenen Forschungsbereichen macht.

Eigenschaften

Molekularformel |

C17H26N8O5 |

|---|---|

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |

InChI |

InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29)/t9?,10-,13?,14-/m0/s1 |

InChI-Schlüssel |

CXNPLSGKWMLZPZ-HNXNIXLTSA-N |

Isomerische SMILES |

CN(CCC(CC(=O)N[C@H]1C=CC(O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N |

Kanonische SMILES |

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Synonyme |

lasticidin S blasticidin S, carbamodithioate, (S)-isomer blasticidin S, dodecyl sulfate, (S)-isomer blasticidin S, hydrochloride, (S)-isomer blasticidin S, methyl sulfate, (S)-isomer blasticidin S, monohydrochloride, (S)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)

![[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1254939.png)